molecular formula C22H34ClN3O2 B4930302 1-[4-[[(2R,3R,5S)-2-(4-chlorophenyl)-1-ethyl-5-(hydroxymethyl)-5-methylpyrrolidin-3-yl]methylamino]piperidin-1-yl]ethanone

1-[4-[[(2R,3R,5S)-2-(4-chlorophenyl)-1-ethyl-5-(hydroxymethyl)-5-methylpyrrolidin-3-yl]methylamino]piperidin-1-yl]ethanone

Cat. No.: B4930302
M. Wt: 408.0 g/mol
InChI Key: OJRLJGWWAUQLBW-COPCDDAFSA-N
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Description

1-[4-[[(2R,3R,5S)-2-(4-chlorophenyl)-1-ethyl-5-(hydroxymethyl)-5-methylpyrrolidin-3-yl]methylamino]piperidin-1-yl]ethanone is a complex organic compound with a unique structure that includes a pyrrolidine ring, a piperidine ring, and a chlorophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

1-[4-[[(2R,3R,5S)-2-(4-chlorophenyl)-1-ethyl-5-(hydroxymethyl)-5-methylpyrrolidin-3-yl]methylamino]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34ClN3O2/c1-4-26-21(17-5-7-19(23)8-6-17)18(13-22(26,3)15-27)14-24-20-9-11-25(12-10-20)16(2)28/h5-8,18,20-21,24,27H,4,9-15H2,1-3H3/t18-,21+,22+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJRLJGWWAUQLBW-COPCDDAFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C(CC1(C)CO)CNC2CCN(CC2)C(=O)C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1[C@H]([C@H](C[C@@]1(C)CO)CNC2CCN(CC2)C(=O)C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[[(2R,3R,5S)-2-(4-chlorophenyl)-1-ethyl-5-(hydroxymethyl)-5-methylpyrrolidin-3-yl]methylamino]piperidin-1-yl]ethanone involves multiple steps, including the formation of the pyrrolidine and piperidine rings, followed by the introduction of the chlorophenyl group. The reaction conditions typically involve the use of specific catalysts and reagents to ensure the correct stereochemistry and yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

1-[4-[[(2R,3R,5S)-2-(4-chlorophenyl)-1-ethyl-5-(hydroxymethyl)-5-methylpyrrolidin-3-yl]methylamino]piperidin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

1-[4-[[(2R,3R,5S)-2-(4-chlorophenyl)-1-ethyl-5-(hydroxymethyl)-5-methylpyrrolidin-3-yl]methylamino]piperidin-1-yl]ethanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-[[(2R,3R,5S)-2-(4-chlorophenyl)-1-ethyl-5-(hydroxymethyl)-5-methylpyrrolidin-3-yl]methylamino]piperidin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-[[(2R,3R,5S)-2-(4-fluorophenyl)-1-ethyl-5-(hydroxymethyl)-5-methylpyrrolidin-3-yl]methylamino]piperidin-1-yl]ethanone
  • 1-[4-[[(2R,3R,5S)-2-(4-bromophenyl)-1-ethyl-5-(hydroxymethyl)-5-methylpyrrolidin-3-yl]methylamino]piperidin-1-yl]ethanone

Uniqueness

The uniqueness of 1-[4-[[(2R,3R,5S)-2-(4-chlorophenyl)-1-ethyl-5-(hydroxymethyl)-5-methylpyrrolidin-3-yl]methylamino]piperidin-1-yl]ethanone lies in its specific stereochemistry and the presence of the chlorophenyl group, which can influence its biological activity and chemical reactivity compared to similar compounds.

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